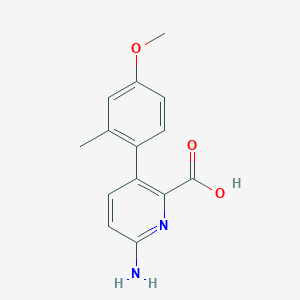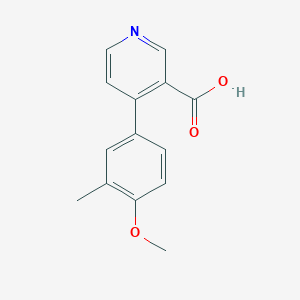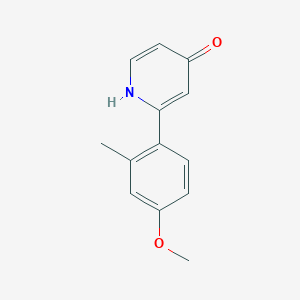
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, also known as 3-EAPA, is a synthetic organic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-EAPA has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation.
科学的研究の応用
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been studied for its potential to act as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. It has also been studied for its ability to inhibit bacterial growth and as a potential treatment for Alzheimer’s disease.
作用機序
The mechanism of action of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases. It is also believed to act as an anti-inflammatory agent, an anti-cancer agent, and an inhibitor of cell growth and proliferation.
Biochemical and Physiological Effects
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to inhibit the growth of several types of cancer cells, including colon, breast, and prostate cancer cells. It has also been shown to inhibit the growth of bacteria, including E. coli and S. aureus. In addition, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% has been shown to reduce inflammation and to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.
実験室実験の利点と制限
One of the major advantages of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be isolated by recrystallization from aqueous ethanol. However, one of the major limitations of using 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is its lack of selectivity, as it has been shown to inhibit the activity of several enzymes, including serine proteases, cysteine proteases, and tyrosine kinases.
将来の方向性
The potential applications of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% are numerous, and further research is needed to determine its efficacy in the treatment of various diseases and conditions. Future research should focus on its potential as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of cell growth and proliferation. In addition, further research should be conducted to determine its potential as a treatment for Alzheimer’s disease and its ability to inhibit bacterial growth. Finally, further research should be conducted to determine the selectivity of 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% and its potential to act as an inhibitor of specific enzymes.
合成法
3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95% is synthesized by a multi-step reaction, beginning with the reaction of 3-ethoxyphenylacetic acid with 2-chloro-1-methylpyrrolidine to form 3-ethoxyphenyl-2-chloropyrrolidine. This compound is then reacted with 6-amino-1-methylpyrrolidine to form the desired product, 3-(3-Ethoxyphenyl)-6-aminopicolinic acid, 95%. The reaction is typically carried out in anhydrous dimethylformamide (DMF) and the product is isolated by recrystallization from aqueous ethanol.
特性
IUPAC Name |
6-amino-3-(3-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-10-5-3-4-9(8-10)11-6-7-12(15)16-13(11)14(17)18/h3-8H,2H2,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSBIXRGHUIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxyphenyl)-6-aminopicolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














